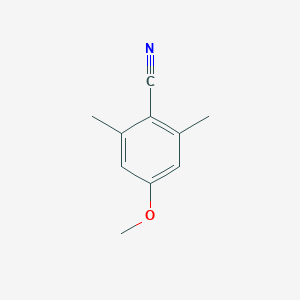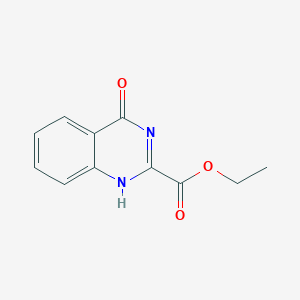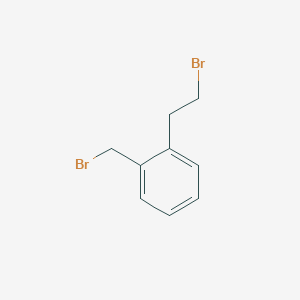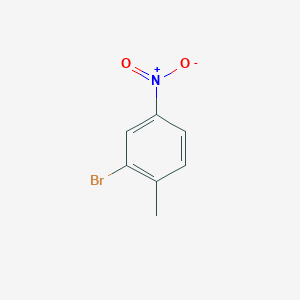
2-溴-4-硝基甲苯
描述
2-Bromo-4-nitrotoluene is a nitrotoluene derivative with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .
Synthesis Analysis
2-Bromo-4-nitrotoluene can be synthesized by the regioselective bromination of o-nitrotoluene . Another method involves the bromination of p-nitrotoluene in the presence of iron powder . A detailed synthesis process can be found in the Organic Syntheses Procedure .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitrotoluene consists of a benzene ring substituted with a bromine atom, a nitro group, and a methyl group . The IUPAC name for this compound is 2-bromo-1-methyl-4-nitrobenzene .Physical And Chemical Properties Analysis
2-Bromo-4-nitrotoluene has a molecular weight of 216.03 g/mol . It has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .科学研究应用
. It can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are foundational in creating complex organic molecules. This compound is particularly useful in synthesizing pharmaceuticals, agrochemicals, and dyestuffs.
Analytical Chemistry
This compound is used in analytical chemistry as a standard for calibrating instruments like High-Performance Liquid Chromatography (HPLC) systems. Its distinct chromatographic behavior helps in the method development for separating complex mixtures .
安全和危害
While specific safety and hazard information for 2-Bromo-4-nitrotoluene is not available, chemicals of this nature are generally considered hazardous. They may have acute oral and dermal toxicity, and may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also have specific target organ toxicity .
作用机制
Target of Action
2-Bromo-4-nitrotoluene is a nitrotoluene derivative . It primarily targets organic groups in chemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-4-nitrotoluene is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is critical for the successful formation of carbon–carbon bonds .
Pharmacokinetics
The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The result of 2-Bromo-4-nitrotoluene’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic compounds .
Action Environment
The action of 2-Bromo-4-nitrotoluene is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
属性
IUPAC Name |
2-bromo-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFJQHXWJIBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228163 | |
| Record name | 2-Bromo-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7745-93-9 | |
| Record name | 2-Bromo-1-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 2-Bromo-4-nitrotoluene, and how have researchers studied its vibrational properties?
A1: 2-Bromo-4-nitrotoluene is an aromatic compound featuring a benzene ring with bromine, nitro, and methyl substituents. While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure dictates these properties. Researchers have utilized techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics. [] They compared experimentally observed vibrational frequencies with those predicted theoretically using ab initio Hartree-Fock (HF) and density functional B3LYP methods, achieving good agreement. [] This approach provided insights into the molecule's geometry and how the bromine, nitrogen, and methyl groups influence the benzene ring's vibrations. []
Q2: Can you elaborate on the computational chemistry approaches used to study 2-Bromo-4-nitrotoluene and their significance?
A2: Researchers employed computational methods like ab initio Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set to investigate 2-Bromo-4-nitrotoluene. [] These methods enabled the calculation of various molecular properties including optimized geometry, vibrational frequencies, infrared and Raman intensities, and thermodynamic parameters. [] Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies suggested intramolecular charge transfer. [] These computational approaches provide valuable insights into the electronic structure and properties of the molecule, complementing experimental findings.
Q3: What is the known synthetic utility of 2-Bromo-4-nitrotoluene in chemical synthesis?
A3: 2-Bromo-4-nitrotoluene serves as a valuable starting material or intermediate in various chemical syntheses. For example, it acts as an intermediate in the synthesis of 2-bromo-3-methylbenzoic acid. [] This highlights its versatility in obtaining structurally diverse compounds with potential applications in different fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



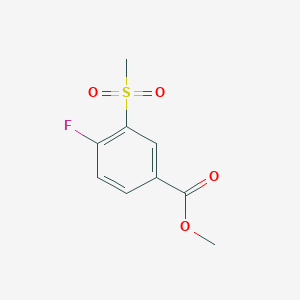
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)

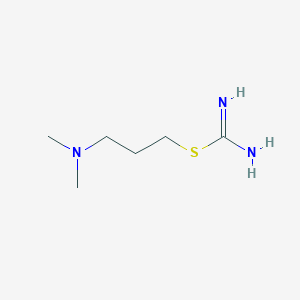


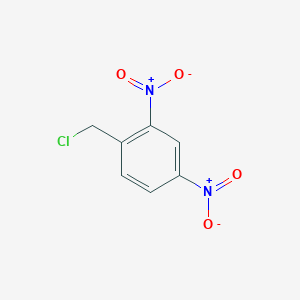

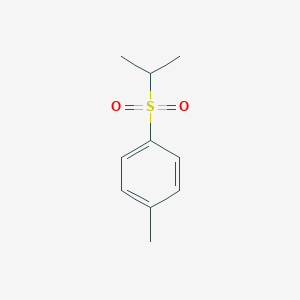

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
